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molecular formula C6H13NO2 B555212 DL-tert-Leucine CAS No. 33105-81-6

DL-tert-Leucine

Cat. No. B555212
M. Wt: 131.17 g/mol
InChI Key: NPDBDJFLKKQMCM-UHFFFAOYSA-N
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Patent
US08835676B2

Procedure details

A process was developed to racemize D-tert-leucine so that it can be recycled. Use of acids, although caused racemization, resulted in salt formation. It was tedious to obtain free amino acid from such salts. The same drawback was observed when a strong base such as sodium hydroxide was used. However, treating D-tert-leucine with ammonium hydroxide resulted in complete racemization. The reaction has to be conducted at about 80° C. for about 12 hours in an autoclave to prevent the escape of ammonia. The solvent is removed at 55° C. (±5) under reduced pressure to obtain DL-tert-leucine. After the reaction, although ammonium salt of DL-tent-leucine is obtained, during the removal of the solvent, ammonia also is eliminated and free amino acid is obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[NH2:3][C@@H:4]([C:9]([OH:11])=[O:10])[C:5]([CH3:8])([CH3:7])[CH3:6].[OH-].[NH4+].N>>[NH2:3][CH:4]([C:9]([OH:11])=[O:10])[C:5]([CH3:8])([CH3:7])[CH3:6] |f:0.1,3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N[C@H](C(C)(C)C)C(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[NH4+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
resulted in complete racemization
CUSTOM
Type
CUSTOM
Details
The solvent is removed at 55° C. (±5) under reduced pressure

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
NC(C(C)(C)C)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08835676B2

Procedure details

A process was developed to racemize D-tert-leucine so that it can be recycled. Use of acids, although caused racemization, resulted in salt formation. It was tedious to obtain free amino acid from such salts. The same drawback was observed when a strong base such as sodium hydroxide was used. However, treating D-tert-leucine with ammonium hydroxide resulted in complete racemization. The reaction has to be conducted at about 80° C. for about 12 hours in an autoclave to prevent the escape of ammonia. The solvent is removed at 55° C. (±5) under reduced pressure to obtain DL-tert-leucine. After the reaction, although ammonium salt of DL-tent-leucine is obtained, during the removal of the solvent, ammonia also is eliminated and free amino acid is obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[NH2:3][C@@H:4]([C:9]([OH:11])=[O:10])[C:5]([CH3:8])([CH3:7])[CH3:6].[OH-].[NH4+].N>>[NH2:3][CH:4]([C:9]([OH:11])=[O:10])[C:5]([CH3:8])([CH3:7])[CH3:6] |f:0.1,3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N[C@H](C(C)(C)C)C(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[NH4+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
resulted in complete racemization
CUSTOM
Type
CUSTOM
Details
The solvent is removed at 55° C. (±5) under reduced pressure

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
NC(C(C)(C)C)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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